molecular formula C16H17NO2 B8780559 2-(Benzylamino)-1-(4-methoxyphenyl)ethanone

2-(Benzylamino)-1-(4-methoxyphenyl)ethanone

Cat. No. B8780559
M. Wt: 255.31 g/mol
InChI Key: WYMUOZYOTHERNN-UHFFFAOYSA-N
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Patent
US06608203B2

Procedure details

To a solution of Et3N (13.55 g, 133.9 mmol) and benzylamine (11.96 g, 111.6 mmol) in THF (25 ml) was added 2-bromo-1-(4-methoxy-phenyl)-ethanone (25.56 g, 111.6 mmol). The reaction was stirred at RT for 60 minutes, then filtered and the filtrate concentrated in vacuo. The residue was purified via flash chromatography (SiO2, gradient column 35% to 80% EtOAc/hexanes) to give the title product (17.12 g, 67.0 mmol, 60% yield).
Name
Quantity
13.55 g
Type
reactant
Reaction Step One
Quantity
11.96 g
Type
reactant
Reaction Step One
Quantity
25.56 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
CCN(CC)CC.[CH2:8]([NH2:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.Br[CH2:17][C:18]([C:20]1[CH:25]=[CH:24][C:23]([O:26][CH3:27])=[CH:22][CH:21]=1)=[O:19]>C1COCC1>[CH2:8]([NH:15][CH2:17][C:18]([C:20]1[CH:25]=[CH:24][C:23]([O:26][CH3:27])=[CH:22][CH:21]=1)=[O:19])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
13.55 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
11.96 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
25.56 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)OC
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT for 60 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified via flash chromatography (SiO2, gradient column 35% to 80% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)NCC(=O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 67 mmol
AMOUNT: MASS 17.12 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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